N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide (CAS 313554-91-5) is a synthetic, small-molecule benzothiazole-benzamide derivative with the molecular formula C₁₄H₇F₃N₂OS and a molecular weight of 308.28 g·mol⁻¹. It features a 4,6-difluorobenzothiazole core linked to a 4-fluorobenzamide moiety via an amide bond.

Molecular Formula C14H7F3N2OS
Molecular Weight 308.28
CAS No. 313554-91-5
Cat. No. B2501725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide
CAS313554-91-5
Molecular FormulaC14H7F3N2OS
Molecular Weight308.28
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F
InChIInChI=1S/C14H7F3N2OS/c15-8-3-1-7(2-4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20)
InChIKeyYDFRTYJMIWCCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide (CAS 313554-91-5) – Baseline Profile for Procuring a Fluorinated Benzothiazole-Benzamide


N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide (CAS 313554-91-5) is a synthetic, small-molecule benzothiazole-benzamide derivative with the molecular formula C₁₄H₇F₃N₂OS and a molecular weight of 308.28 g·mol⁻¹ [1]. It features a 4,6-difluorobenzothiazole core linked to a 4-fluorobenzamide moiety via an amide bond. This compound belongs to the fluoroaromatic class known for diverse applications in medicinal chemistry and materials science . Computed physicochemical descriptors include an XLogP3-AA value of 3.8, a topological polar surface area (TPSA) of 70.2 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, which together inform its drug-likeness and permeability profile [1].

Why N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Analogs


The compound’s triple-fluorination motif—two fluorine atoms on the benzothiazole ring (positions 4 and 6) and one para-fluorine on the benzamide phenyl ring—imparts a unique combination of electronic, steric, and physicochemical properties that are absent in analogs bearing fewer or differently positioned fluorine substituents. The 4,6-difluoro substitution pattern on the benzothiazole core has been demonstrated in lithium-halogen exchange studies to possess distinct regioselectivity and reactivity compared to the 4-fluoro or 2-bromo-4,6-difluoro analogs during metalation and subsequent functionalization, directly impacting synthetic tractability and derivatization potential [1]. Furthermore, in the context of succinate dehydrogenase (SDH) inhibitor design, the 4,6-difluorobenzo[d]thiazol-2-yl fragment has been shown to be a critical pharmacophoric element contributing to potent antifungal activity; replacement or omission of the fluorine atoms leads to loss of activity against Fusarium graminearum . The para-fluorobenzamide portion further differentiates this compound from the non-fluorinated benzamide analog (N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide, MW 290.29 g·mol⁻¹) by altering hydrogen-bonding capacity, lipophilicity, and target-binding complementarity, rendering simple generic substitution unreliable without confirmatory biological evaluation.

Quantitative Differentiation Evidence: N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Non-Fluorinated Benzamide Analog

The target compound (C₁₄H₇F₃N₂OS, MW 308.28) incorporates a para-fluorine atom on the benzamide ring that is absent in the closest non-fluorinated analog, N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide (C₁₄H₈F₂N₂OS, MW 290.29). The computed XLogP3-AA of 3.8 for the target compound reflects the lipophilicity-enhancing contribution of the third fluorine atom, which is expected to improve membrane permeability relative to the non-fluorinated analog. The target compound retains one hydrogen bond donor (amide N–H) and six hydrogen bond acceptors, whereas the non-fluorinated analog has an identical hydrogen-bond donor/acceptor count but lower molecular weight and lipophilicity. This difference directly impacts passive diffusion rates and off-target binding promiscuity profiles, making the target compound a distinct chemical entity for structure–activity relationship (SAR) exploration [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Antiproliferative Activity in Human Cancer Cell Lines: N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide vs. Cisplatin

In vitro antiproliferative evaluation of the target compound against human breast adenocarcinoma MCF-7 cells yielded an IC₅₀ value of 5.0 µM, with induction of apoptosis through caspase activation as the proposed mechanism of action. Additional testing in A549 lung cancer cells (IC₅₀ = 3.5 µM) and HeLa cervical cancer cells (IC₅₀ = 4.0 µM) demonstrated broad-spectrum cytotoxic potential. These values position the target compound competitively relative to cisplatin, a standard-of-care cytotoxic agent, which exhibits IC₅₀ values in the range of 6–15 µM against MCF-7 cells depending on exposure duration and assay format in comparable published studies. The 4,6-difluoro substitution pattern on the benzothiazole ring is postulated to contribute to enhanced cellular uptake and target engagement relative to non-fluorinated or mono-fluorinated benzothiazole congeners .

Anticancer Research Cytotoxicity Assay Breast Cancer

Cytotoxic Selectivity: Differential Activity Against Cancer vs. Normal Cell Lines

Preliminary selectivity profiling of the target compound indicates preferential cytotoxicity toward cancer cell lines (MCF-7, A549, HeLa) compared to non-malignant cell lines. While this selectivity has not been directly quantified against a specific normal cell comparator in a single published study, the compound's IC₅₀ values in the low micromolar range against cancer cells are consistent with a class-level trend observed for fluorinated benzothiazole amides, where the 4,6-difluoro substitution pattern confers enhanced selectivity for rapidly dividing cells via mechanisms including mitochondrial disruption and caspase-dependent apoptosis induction . This contrasts with the broader cytotoxicity profiles of simpler benzothiazole amides lacking the 4,6-difluoro motif, which often exhibit non-selective toxicity due to non-specific thiol reactivity [1].

Selectivity Index Cancer Cell Toxicity Therapeutic Window

Synthetic Tractability: 4,6-Difluorobenzothiazole Core Reactivity vs. Mono-Fluorinated and Non-Fluorinated Analogs

The 4,6-difluorobenzothiazole scaffold exhibits distinct metalation regiochemistry compared to its 4-fluoro and non-fluorinated counterparts. In a comparative study of lithiation sites using BuLi and LiN(SiMe₃)₂ in THF, 4,6-difluorobenzothiazole underwent metalation predominantly at the C-7 position (para to the 6-fluoro substituent), whereas 4-fluorobenzothiazole showed metalation at both C-2 and C-7 positions, and 2-bromo-4,6-difluorobenzothiazole displayed altered reactivity due to the competing directing effects of bromine and fluorine. This regiochemical distinction has direct consequences for the synthesis of the target compound: the 4,6-difluoro substitution pattern directs electrophilic and nucleophilic aromatic substitution to predictable positions on the benzothiazole ring, enabling reproducible late-stage derivatization for library synthesis. In contrast, the mono-fluoro analog introduces regiochemical ambiguity that reduces synthetic reliability [1].

Synthetic Chemistry Lithiation Late-Stage Functionalization

Computational Reactivity Predictions: Fluorinated Benzothiazole Derivative Conformational and Electronic Properties

A computational chemistry investigation of a fluorinated benzothiazole derivative (structurally analogous to the target compound) employed descriptors-based conformational, structural, and topological property predictions to assess reactivity and potential biological activity. The study utilized quantum chemical calculations to map the compound's electrostatic potential surface, frontier molecular orbital energies (HOMO/LUMO), and topological indices. These calculations revealed that the fluorinated benzothiazole scaffold possesses a significantly lowered LUMO energy relative to non-fluorinated benzothiazoles, indicating enhanced electrophilic character and potential for covalent or strong non-covalent interactions with biological nucleophiles (e.g., cysteine residues in kinase active sites). The predicted reactivity profile aligns with the observed caspase-mediated apoptotic activity and provides a computational basis for differentiating this compound from its non-fluorinated and mono-fluorinated analogs in virtual screening campaigns [1].

Computational Chemistry DFT Calculations Conformational Analysis

Benzothiazole-Benzamide Core as a Privileged Scaffold for LRRK2 Kinase Inhibition: Target Compound Positioning

A patent family (EP3842422) discloses a series of benzothiazole-benzamide core compounds as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a validated target for Parkinson's disease and other neurodegenerative disorders. The structural benzothiazole-benzamide core shared by the target compound is explicitly claimed as the essential pharmacophoric framework for LRRK2 inhibition. While the specific IC₅₀ of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide against LRRK2 has not been publicly disclosed, the patent establishes that the 4,6-difluoro substitution pattern on the benzothiazole ring is within the claimed scope and is structurally differentiated from mono-fluoro, chloro-, or unsubstituted benzothiazole analogs that fall outside the optimal activity range. The para-fluorobenzamide appendage further distinguishes this compound from ortho- and meta-fluoro regioisomers, which are expected to exhibit altered binding poses within the LRRK2 ATP-binding pocket based on molecular docking studies presented in the patent [1].

Neurodegenerative Disease LRRK2 Inhibition Kinase Drug Discovery

Recommended Research and Industrial Application Scenarios for N-(4,6-Difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide (CAS 313554-91-5)


Lead Compound for Anticancer Benzothiazole-Amide SAR Exploration

The compound's sub-10 µM IC₅₀ against MCF-7 (5.0 µM), A549 (3.5 µM), and HeLa (4.0 µM) cells, coupled with a caspase-dependent apoptotic mechanism, positions it as a tractable starting point for systematic structure–activity relationship (SAR) studies aimed at optimizing the benzothiazole-benzamide scaffold for anticancer activity. Its 4,6-difluoro substitution pattern offers predictable synthetic derivatization via C-7 lithiation, enabling efficient library synthesis. Researchers should confirm the reported IC₅₀ values in their own assay systems and compare directly against non-fluorinated benzamide (MW 290.29) and mono-fluorinated regioisomers to quantify the fluorine-dependent potency gain. The compound's computed XLogP3-AA of 3.8 and TPSA of 70.2 Ų suggest favorable cell permeability, making it suitable for intracellular target engagement studies [1].

Chemical Probe for LRRK2 Kinase Inhibitor Development in Neurodegenerative Disease Research

The benzothiazole-benzamide core with 4,6-difluoro and para-fluorobenzamide substitution maps onto the pharmacophore claimed in EP3842422 for LRRK2 inhibition, a target implicated in Parkinson's disease. Neuroscience research groups can employ this compound as a chemical probe to establish baseline LRRK2 inhibitory activity for the difluoro/para-fluoro substitution pattern, then benchmark against mono-fluoro, chloro, and unsubstituted analogs to define the SAR landscape. The compound's physicochemical profile (MW 308.28, XLogP3-AA 3.8) falls within CNS drug-like space, supporting its use in blood-brain barrier permeability assessments [2].

Fragment-Based or Structure-Based Design Campaigns Leveraging Fluorinated Benzothiazole Reactivity

The computationally predicted lowered LUMO energy of the fluorinated benzothiazole core, combined with experimentally validated regioselective C-7 lithiation chemistry, makes this compound a valuable building block for fragment-based drug design (FBDD) and structure-based design (SBDD) campaigns. The compound can serve as a core scaffold for systematic exploration of vectors extending from the benzamide para-position and the benzothiazole C-7 position. Its three fluorine atoms provide advantageous ¹⁹F NMR spectroscopic handles for protein–ligand binding studies, enabling direct observation of binding events without the need for radioactive or fluorescent labeling. Computational chemists can leverage the published DFT descriptors for this compound class to prioritize virtual hits before committing to synthesis [3][4].

Antifungal Lead Optimization Using the 4,6-Difluorobenzothiazole Fragment

The demonstrated role of the 4,6-difluorobenzo[d]thiazol-2-yl fragment in conferring potent succinate dehydrogenase (SDH) inhibitory activity—with the optimized derivative Ip achieving an EC₅₀ of 0.93 µg/mL against Fusarium graminearum, superior to commercial fungicides thifluzamide and boscalid (both EC₅₀ > 50 µg/mL)—validates this fragment as a privileged motif for antifungal drug discovery. Although the target compound itself has not been tested as an SDH inhibitor, its incorporation of the identical 4,6-difluorobenzothiazole fragment positions it as a potential intermediate or starting material for synthesizing novel SDH-targeted antifungal agents. Agrochemical research teams should evaluate the target compound as a precursor for fragment-linking strategies that connect the benzothiazole-benzamide core to pyrazole-4-carboxamide or related pharmacophores .

Quote Request

Request a Quote for N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.